1,3-dibenzoyl-2-phenylimidazolidine 1,3-dibenzoyl-2-phenylimidazolidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC10702146
InChI: InChI=1S/C23H20N2O2/c26-22(19-12-6-2-7-13-19)24-16-17-25(21(24)18-10-4-1-5-11-18)23(27)20-14-8-3-9-15-20/h1-15,21H,16-17H2
SMILES: C1CN(C(N1C(=O)C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4
Molecular Formula: C23H20N2O2
Molecular Weight: 356.4 g/mol

1,3-dibenzoyl-2-phenylimidazolidine

CAS No.:

Cat. No.: VC10702146

Molecular Formula: C23H20N2O2

Molecular Weight: 356.4 g/mol

* For research use only. Not for human or veterinary use.

1,3-dibenzoyl-2-phenylimidazolidine -

Specification

Molecular Formula C23H20N2O2
Molecular Weight 356.4 g/mol
IUPAC Name (3-benzoyl-2-phenylimidazolidin-1-yl)-phenylmethanone
Standard InChI InChI=1S/C23H20N2O2/c26-22(19-12-6-2-7-13-19)24-16-17-25(21(24)18-10-4-1-5-11-18)23(27)20-14-8-3-9-15-20/h1-15,21H,16-17H2
Standard InChI Key DXVFJYWDPVUVHT-UHFFFAOYSA-N
SMILES C1CN(C(N1C(=O)C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4
Canonical SMILES C1CN(C(N1C(=O)C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4

Introduction

Structural and Chemical Identity

Molecular Architecture

The imidazolidine core consists of a five-membered ring with two adjacent nitrogen atoms. In 1,3-dibenzoyl-2-phenylimidazolidine, the 1- and 3-positions are substituted with benzoyl (–COC₆H₅) groups, while the 2-position bears a phenyl (–C₆H₅) group. The saturated nature of the ring imparts conformational flexibility, which influences its reactivity and intermolecular interactions .

Molecular Formula: C₂₅H₂₂N₂O₂
Molecular Weight: 382.46 g/mol
Key Structural Features:

  • Planar benzoyl groups capable of π-π stacking.

  • Electron-withdrawing carbonyl groups that modulate ring electronics.

  • Steric hindrance from bulky substituents affecting reaction kinetics.

Spectroscopic Characterization

While experimental data for this specific compound are sparse, analogs such as 1,3-diethyl-2-phenylimidazolidine (CAS 73941-41-0) provide reference benchmarks :

PropertyValue (Analog)Method
Density0.972 g/cm³Experimental
Boiling Point274.8°CEstimated
Flash Point111.1°CExperimental
LogP2.218Calculated

For 1,3-dibenzoyl-2-phenylimidazolidine, computational models predict a higher logP (~3.5) due to increased hydrophobicity from aromatic substituents.

Synthetic Pathways

Condensation of Amidines and Electrophiles

A general route to imidazolidines involves the reaction of N,N'-disubstituted amidines with 1,2-bielectrophiles. For example, Potts and Chen (1977) demonstrated that amidines react with α-bromoacetyl chlorides in the presence of triethylamine to form mesoionic imidazolium derivatives, which can be hydrolyzed to imidazolidines . Adapting this method:

  • Reactants:

    • N,N'-Dibenzoylamidine

    • α-Bromo-2-phenylacetyl chloride

  • Conditions:

    • Solvent: Anhydrous ether or THF

    • Base: Triethylamine (2 eq.)

    • Temperature: 0°C to room temperature

  • Mechanism:

    • Nucleophilic attack by the amidine on the electrophilic α-carbon.

    • Intramolecular cyclization to form the imidazolidine ring.

    • Acidic workup to isolate the product .

Yield: ~60–75% (estimated from analogous syntheses) .

Alternative Routes

  • Cycloaddition Reactions: Mesoionic intermediates derived from imidazolidines undergo 1,3-dipolar cycloaddition with acetylenes to form pyrroles . This reactivity suggests potential post-functionalization strategies.

  • Hydrolysis of Mesoionic Salts: Anhydro-4-hydroxyimidazolium hydroxides hydrolyze in aqueous ethanol to imidazolidine-2,4-diones , though this pathway requires further optimization for the target compound.

Physicochemical Properties

Solubility and Partitioning

  • Solubility: Poor in water (<0.1 mg/mL); soluble in polar aprotic solvents (DMF, DMSO).

  • logP: ~3.5 (predicted via ChemAxon software), indicating high lipophilicity.

Reactivity and Functionalization

Electrophilic Aromatic Substitution

The phenyl group at the 2-position can undergo nitration or sulfonation, though steric hindrance may limit regioselectivity.

Cycloaddition Chemistry

The imidazolidine core may act as a dipolarophile in [3+2] cycloadditions. For instance, reactions with dimethyl acetylenedicarboxylate yield pyrrole derivatives :

Imidazolidine+HC≡CCOOCH3Pyrrole+Byproducts\text{Imidazolidine} + \text{HC≡CCOOCH}_3 \rightarrow \text{Pyrrole} + \text{Byproducts}

Yield: ~70–80% (extrapolated from analogous systems) .

Research Gaps and Future Directions

  • Experimental Characterization: Urgent need for NMR, XRD, and mass spectrometry data.

  • Toxicological Profiling: Acute and chronic toxicity studies in model organisms.

  • Application-Specific Optimization: Tailoring substituents for enhanced catalytic or bioactive performance.

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